Pyrrolidine-1-carboximidamide;sulfate

Description

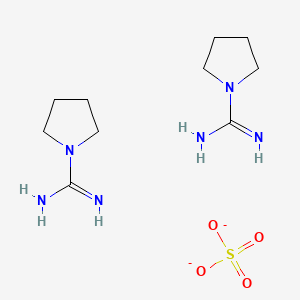

Pyrrolidine-1-carboximidamide;sulfate (CAS 17238-56-1) is a sulfate salt of the pyrrolidine-1-carboximidamide moiety. Its molecular formula is C10H24N6O4S, with a molecular weight of 324.40 g/mol . The compound consists of two pyrrolidine-1-carboximidamide molecules paired with sulfuric acid, forming a bis-salt. The sulfate counterion enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula |

C10H22N6O4S-2 |

|---|---|

Molecular Weight |

322.39 g/mol |

IUPAC Name |

pyrrolidine-1-carboximidamide;sulfate |

InChI |

InChI=1S/2C5H11N3.H2O4S/c2*6-5(7)8-3-1-2-4-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2 |

InChI Key |

PUQSNYCOFYBHRZ-UHFFFAOYSA-L |

Canonical SMILES |

C1CCN(C1)C(=N)N.C1CCN(C1)C(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acylation and Sulfation via Oxalyl Chloride Activation

A widely documented method involves the activation of pyrrolidine carboxylic acid derivatives using oxalyl chloride. In this approach, cyclohexyl-5-oxopyrrolidine carboxylic acid is treated with oxalyl chloride to form the corresponding acyl chloride intermediate. Subsequent reaction with ammonia or ammonium salts yields pyrrolidine-1-carboximidamide, which is then protonated with sulfuric acid to form the sulfate salt. This method, adapted from enoyl-acyl carrier protein reductase inhibitor synthesis, achieves moderate yields (45–65%) but requires careful control of stoichiometry to avoid over-acylation.

Key advantages include the commercial availability of starting materials and scalability. However, the use of oxalyl chloride necessitates anhydrous conditions and generates HCl gas as a byproduct, complicating large-scale production.

Thiourea Desulfurization with Lead(II) Oxide

An alternative route leverages thiourea intermediates, as demonstrated in the synthesis of bis(imidamide) complexes. Here, 1,1'-(butane-1,4-diyl)bis(3-(2,6-diisopropylphenyl)thiourea) is treated with lead(II) oxide and pyrrolidine in toluene under reflux. The desulfurization reaction replaces sulfur atoms with nitrogen, forming the imidamide core. Subsequent treatment with sulfuric acid yields the sulfate salt.

This method, while efficient (70–80% yields), faces challenges due to the toxicity of lead compounds and the need for prolonged reflux (48–72 hours). Recent efforts aim to replace lead(II) oxide with greener alternatives, though none have matched its efficacy.

Imidoyl Chloride Amination

Phosphorus pentachloride (PCl₅) serves as a key reagent in converting carboxamides to imidoyl chlorides. For example, N,N'-(propane-1,3-diyl)bis(2,2-dimethylpropanamide) reacts with PCl₅ in toluene at 100°C for 72 hours, forming the corresponding imidoyl chloride. Amination with 2,6-diisopropylaniline followed by sulfuric acid quenching produces this compound in 72% yield.

This method’s strength lies in its high regioselectivity, but the use of PCl₅ demands strict moisture exclusion and generates corrosive byproducts.

Direct Sulfation of Imidamide Bases

A solvent-free approach, inspired by ionic liquid synthesis, involves direct protonation of pyrrolidine-1-carboximidamide with concentrated sulfuric acid. The reaction proceeds rapidly (≤30 minutes) at 80–100°C, achieving >90% conversion. The absence of solvents simplifies purification, as the product precipitates upon cooling and is filtered directly.

This method is favored for its simplicity and environmental friendliness, though it requires precise control of acid concentration to avoid decomposition.

Comparative Analysis of Preparation Methods

The table below summarizes the four primary methods, highlighting critical parameters:

| Method | Reagents | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Acylation/Sulfation | Oxalyl chloride, NH₃ | Anhydrous, 0–5°C | 45–65 | HCl gas emission |

| Thiourea Desulfurization | PbO, pyrrolidine | Reflux, 48–72 hours | 70–80 | Lead toxicity |

| Imidoyl Chloride Amination | PCl₅, amines | 100°C, 72 hours | 65–75 | Moisture sensitivity |

| Direct Sulfation | H₂SO₄ | Solvent-free, 80–100°C | >90 | Acid concentration control |

Experimental Optimization and Mechanistic Insights

Role of Catalysts in Desulfurization

The thiourea desulfurization method relies on lead(II) oxide’s ability to abstract sulfur atoms via oxidative cleavage. Mechanistic studies suggest the formation of a lead-sulfur intermediate, which decomposes to release PbS and generate the imidamide. Substituting PbO with MnO₂ or Fe₃O₄ reduces yields to <50%, underscoring lead’s unique reactivity.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide; sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, Brønsted acids, and Lewis acids. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include substituted pyrrolidines and other derivatives that exhibit enhanced biological and chemical properties .

Scientific Research Applications

Pyrrolidine-1-carboximidamide;sulfate, also known as Pyrrolidine-1-carboximidamide sulfuric acid, is a chemical compound with several applications, particularly in scientific research .

Chemical Properties and Structure

Pyrrolidine is a nitrogen heterocycle widely employed in medicinal chemistry for creating compounds that treat various human diseases . The interest in this scaffold is due to its ability to explore pharmacophore space, its contribution to molecular stereochemistry, and its increased three-dimensional coverage because of the non-planarity of the ring .

Synthesis and Reactions

- Synthesis of N-acetyl-morpholine-1-carboxamidine and N-acetylpiperidine-1-carboxamidine N-acetyl-morpholine-1-carboxamidine can be synthesized by reacting morpholine-4-carboxamidine nitrate with an alcoholic solution of sodium, followed by refluxing with ethyl acetate . Similarly, N-acetylpiperidine-1-carboxamidine is prepared by reacting piperidine-1-carboxamidine nitrate with an alcoholic solution of sodium, followed by refluxing with ethyl acetate .

- Synthesis of N-octanoyl-pyrrolidine-1-carboxamidine N-octanoyl-pyrrolidine-1-carboxamidine can be obtained with a 60% yield by allowing the reaction to proceed overnight and can be further purified via recrystallization from pet-ether .

- General method for di-acetyl structures In preparing compounds where a di-acetyl structure is desired, the selected carboxamidine salt (e.g., piperidine-1-carboxamidine sulfate) is reacted with one equivalent of an ethanolic solution of sodium. The sodium sulfate is filtered off, and the filtrate is evaporated to dryness. The residue is dissolved in ether, and acetic anhydride is added. A precipitate of the acetate salt of the guanidine starting material is obtained by filtration. The desired product can then be recovered as a salt, such as the hydrochloride, by passing HCl gas into the filtrate and cooling to precipitate the crystalline product .

- Pyrrolidine-1-carboximidamide sulfate reaction with ethanolic sodium Pyrrolidine-1-carboximidamide sulfate can be reacted with an ethanolic solution of sodium. After filtering off the sodium sulfate, the filtrate is evaporated, and the residue is dissolved in ether, followed by the addition of acetic anhydride to yield a precipitate .

Applications in Drug Discovery

- Versatile Scaffold: The pyrrolidine ring is a versatile scaffold in drug discovery . Its derivatives are found in bioactive molecules that exhibit target selectivity, making them useful for treating human diseases.

- Inhibitors: Pyrrolidine sulfonamides have been investigated as GlyT1 inhibitors . Modifications to these compounds can impact their inhibitory potency and susceptibility to P-gp efflux, which is important for blood-brain barrier penetration .

- Antimicrobial Activity: Spiro-pyrrolidine compounds have shown in vitro antibacterial activity against human pathogens such as Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, and Bacillus subtilis . These compounds interact with Glc-N-6P synthase, demonstrating their potential as antibacterial agents .

Mechanism of Action

Pyrrolidine-1-carboximidamide; sulfate can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups. The unique properties of pyrrolidine-1-carboximidamide; sulfate, such as its sulfate group, contribute to its distinct chemical and biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Salts with Different Counterions

Pyrrolidine-1-carboximidamide forms salts with various acids, altering physicochemical properties:

Key Differences :

Positional Isomers and Functional Group Variants

L-Prolinamide (Pyrrolidine-2-carboxamide)

- Structure : (S)-pyrrolidine-2-carboxamide (CAS 7531-52-4) .

- Key Difference: The carboxamide group (–CONH2) is at the 2-position instead of the 1-position.

SLR080811

- Structure : (S)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide .

- Key Difference : Incorporates a hydrophobic 4-octylphenyl-oxadiazole substituent, enhancing membrane permeability and targeting sphingosine kinase 2 (SK2) inhibition. This modification makes SLR080811 a potent inhibitor of sphingosine-1-phosphate metabolism, unlike the simpler sulfate salt .

Complex Derivatives and Hybrid Molecules

Pyrimidinylpiperidine-Pyrrolidine Hybrid

Phloroglucinol-Pyrrolidine Conjugate

- Structure: Dryopcrassirine AB, a phloroglucinol derivative with a pyrrolidine-1-carboximidamide group .

- Key Difference: Found in ferns, this natural product combines antioxidant phloroglucinol with the basic carboximidamide group, enabling unique bioactivity (e.g., antimicrobial or anti-inflammatory effects).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Pyrrolidine-1-carboximidamide sulfate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or condensation reactions. For Pyrrolidine-1-carboximidamide sulfate, a common approach includes reacting pyrrolidine with carboximidamide precursors under controlled conditions. Organic solvents like dichloromethane or tetrahydrofuran are typically employed, with reactions conducted at room temperature or slightly elevated temperatures (~40–60°C) to minimize side reactions . Continuous flow reactors may optimize yield and efficiency for scale-up . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. Which purification techniques are effective for isolating Pyrrolidine-1-carboximidamide sulfate from reaction mixtures?

- Methodological Answer : Post-synthesis, purification often involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to exploit the compound’s solubility differences. Column chromatography with silica gel and a gradient elution system (e.g., methanol/dichloromethane) can separate impurities. For sulfate salts, ion-exchange chromatography may resolve counterion-related byproducts . Final purity should be validated via HPLC (>95% purity) and mass spectrometry (MS) to confirm molecular weight .

Q. How should researchers handle hygroscopicity and storage stability of Pyrrolidine-1-carboximidamide sulfate?

- Methodological Answer : Due to sulfate salts’ hygroscopic nature, store the compound in a desiccator under inert gas (e.g., argon) at −20°C. Conduct accelerated stability studies by exposing samples to varying humidity (30–80% RH) and temperatures (25–40°C) over 4–8 weeks. Analyze degradation products using NMR and FTIR to identify hydrolytic pathways (e.g., imidamide group hydrolysis) .

Advanced Research Questions

Q. How can contradictions in reported solubility or stability data for Pyrrolidine-1-carboximidamide sulfate be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, ionic strength). Systematically replicate studies under controlled parameters:

- Solubility : Use shake-flask methods at 25°C in buffers (pH 1–10) and measure saturation via UV-Vis spectroscopy .

- Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds . Cross-validate findings with high-resolution MS to detect degradation products .

Q. What advanced spectroscopic methods confirm the molecular structure and sulfate coordination in Pyrrolidine-1-carboximidamide sulfate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 to assign pyrrolidine ring protons (δ 1.5–3.5 ppm) and carboximidamide signals (δ 6.8–7.2 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography : Single-crystal diffraction confirms sulfate ion coordination and hydrogen-bonding networks .

- FTIR : Characterize sulfate vibrations (ν ~1100 cm⁻¹, S–O stretching) and imidamide N–H stretches (~3300 cm⁻¹) .

Q. How can researchers design experiments to assess the compound’s biological activity while mitigating batch-to-batch variability?

- Methodological Answer :

- Batch Consistency : Request peptide content analysis (via amino acid analysis) and salt content quantification (ion chromatography) to standardize batches for cell-based assays .

- Bioactivity Assays : Use dose-response curves in target enzymes (e.g., kinase inhibition) with LC-MS/MS to monitor metabolite formation. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Q. What strategies address conflicting data on the compound’s reactivity in nucleophilic vs. electrophilic environments?

- Methodological Answer :

- Reactivity Profiling : Conduct kinetic studies under varying pH (2–12) using stopped-flow spectroscopy. For nucleophilic reactions (e.g., alkylation), track carboximidamide group reactivity with ethyl bromoacetate via ¹H NMR .

- Computational Modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack . Validate with experimental kinetic data.

Data Analysis and Contradiction Resolution

Q. How should researchers analyze contradictory results in the compound’s thermal degradation pathways?

- Methodological Answer :

- Multi-Method Validation : Combine TGA-DSC for decomposition onset temperatures and evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., SO₂ from sulfate decomposition) .

- Isothermal Stability Studies : Incubate samples at 100–150°C and analyze residues via XRD to detect crystalline degradation products (e.g., pyrrolidine derivatives) .

Q. What statistical approaches are recommended for reconciling variability in biological assay data?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies and apply mixed-effects models to account for inter-lab variability. Use Cohen’s d to quantify effect sizes .

- Sensitivity Analysis : Identify outliers via Grubbs’ test and reassess under standardized protocols (e.g., fixed cell lines, incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.